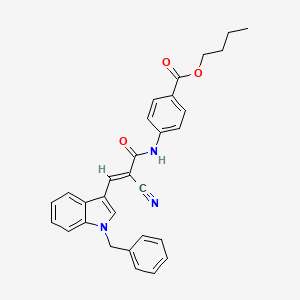

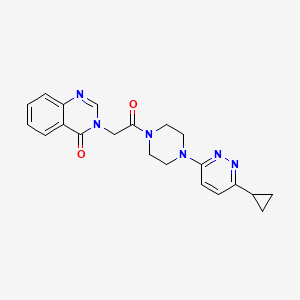

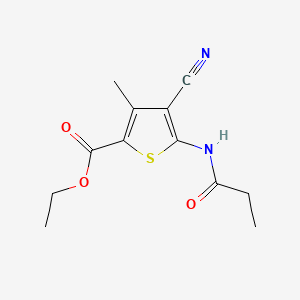

(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, cyclization, and coupling reactions . For instance, the synthesis of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides involved a series of reactions starting from 1H-indol-3-ylamine .Molecular Structure Analysis

The molecular structure of similar compounds often includes an indole ring, a benzyl group, and various functional groups . The exact structure of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” would need to be confirmed through spectroscopic analysis such as 1H-NMR, 13C-NMR, and IR .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be controlled by changing the ligand and solvent, allowing for cyclization–carbonylation and cyclization–carbonylation–cyclization-coupling (CCC-coupling) reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” would need to be determined experimentally. Similar compounds often have unique properties due to the presence of the indole ring and various functional groups .Aplicaciones Científicas De Investigación

Antibacterial Agents

Indole derivatives have been recognized for their potential as antibacterial agents. Research has shown that certain indole-based compounds can inhibit the growth of various bacterial strains . For instance, indole-3-acetic acid derivatives containing 1,3,4-thiadiazole, thioether, and amide moieties have demonstrated significant inhibition rates against bacterial pathogens like Pseudomonas syringae . This suggests that our compound could be explored for its antibacterial properties, potentially leading to new treatments for bacterial infections.

Enzyme Inhibition

The indole moiety is known to interact with enzymes, offering enzyme inhibition capabilities. Compounds with an indole core have shown good enzyme inhibition potentials, particularly against butyrylcholinesterase (BChE), which is relevant in conditions like Alzheimer’s disease . This application could be pivotal in developing new pharmaceuticals for neurodegenerative diseases.

Anticancer Activity

Indole derivatives are also explored for their anticancer properties. The structural flexibility of indole allows it to bind with various cellular targets, making it a valuable scaffold for anticancer drug development . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.

Antiviral Agents

Indole-based compounds have been reported to possess antiviral activities. They have been tested against a range of RNA and DNA viruses, showing inhibitory activity . This opens up avenues for the compound to be used in the synthesis of new antiviral drugs, which is especially crucial in the face of emerging viral diseases.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of indole derivatives make them candidates for pain management and inflammation control . By modulating the inflammatory pathways, these compounds can provide relief from chronic pain and inflammatory conditions.

Agricultural Chemicals

Indole compounds have been used in the synthesis of agricultural chemicals, particularly as growth regulators and pesticides . The compound’s ability to affect plant hormone activity could lead to its application in enhancing crop protection and yield.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on further characterizing the properties of “(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate” and similar compounds. This could include exploring their potential biological activities, optimizing their synthesis, and investigating their mechanisms of action .

Propiedades

IUPAC Name |

butyl 4-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O3/c1-2-3-17-36-30(35)23-13-15-26(16-14-23)32-29(34)24(19-31)18-25-21-33(20-22-9-5-4-6-10-22)28-12-8-7-11-27(25)28/h4-16,18,21H,2-3,17,20H2,1H3,(H,32,34)/b24-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEQLSJDLNJDQB-HKOYGPOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)

![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)